molecular formula C7H4BrNOS B1607937 3-(5-Bromo-2-thienyl)isoxazole CAS No. 175205-66-0

3-(5-Bromo-2-thienyl)isoxazole

Cat. No.: B1607937
CAS No.: 175205-66-0
M. Wt: 230.08 g/mol
InChI Key: BAZHUUDTRPSRLD-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-thienyl)isoxazole is a heterocyclic compound that features both a brominated thiophene ring and an isoxazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the isoxazole ring imparts unique chemical properties that make it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-thienyl)isoxazole typically involves the formation of the isoxazole ring followed by the introduction of the bromine atom. One common method is the cycloaddition reaction between nitrile oxides and alkynes, which forms the isoxazole ring. The bromination of the thiophene ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-thienyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted thiophene derivatives.

    Coupling Products: Biaryl compounds and other complex structures.

    Oxidation Products: Sulfoxides and sulfones.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-thienyl)isoxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the isoxazole ring play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Thienyl)isoxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Bromo-2-thiophenecarboxylic acid: Contains a carboxylic acid group instead of the isoxazole ring.

    3-(5-Bromo-2-thienyl)pyridine: Features a pyridine ring instead of the isoxazole ring.

Uniqueness

3-(5-Bromo-2-thienyl)isoxazole is unique due to the combination of the brominated thiophene and isoxazole rings, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-4-10-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZHUUDTRPSRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383891
Record name 3-(5-BROMO-2-THIENYL)ISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-66-0
Record name 3-(5-BROMO-2-THIENYL)ISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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